molecular formula C27H24N2O4S B2892525 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 690642-66-1

2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2892525
CAS No.: 690642-66-1
M. Wt: 472.56
InChI Key: RFBGFWXASNJTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a potent and selective cell-permeable kinase inhibitor recognized for its activity against Mitogen- and Stress-activated Protein Kinase 1 (MSK1) and Protein Kinase A (PKA). This compound acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream substrates. Its well-characterized mechanism makes it a valuable chemical probe for dissecting the roles of MSK1 and PKA in various cellular signaling pathways . Research applications primarily focus on the study of inflammation, gene regulation, and cell proliferation, as MSK1 is a key regulator of the transcription factors CREB and NF-κB, which are central to the expression of pro-inflammatory genes. Studies utilizing this inhibitor have been instrumental in elucidating the role of MSK1 in the negative feedback regulation of inflammation . Consequently, this inhibitor is a critical tool for researchers investigating intracellular signaling cascades, immune responses, and potential therapeutic targets in inflammatory diseases and cancer. This product is supplied for research use only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4S/c1-27(2)11-20-25(21(30)12-27)24(17-5-7-18(31-3)8-6-17)19(13-28)26(29-20)34-14-16-4-9-22-23(10-16)33-15-32-22/h4-10H,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBGFWXASNJTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC3=CC4=C(C=C3)OCO4)C#N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[4 + 2] Annulation Strategy

The tetrahydroquinoline skeleton can be constructed via a DBU-mediated [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes (Scheme 1). For the target compound, 7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline is synthesized using:

  • Precursor 1 : 3,5-Di-tert-butyl-4-hydroxyphenyl-substituted p-QM.
  • Precursor 2 : Cyanoalkene with a pre-installed 4-methoxyphenyl group.

Reaction conditions involve DBU (20 mol%) in anhydrous toluene at room temperature, yielding the cyclized product in 93% yield with >20:1 diastereoselectivity. The 5-oxo group is retained from the p-QM precursor, while the 7,7-dimethyl groups originate from the cyanoalkene’s substituents.

Three-Component Imino Diels-Alder Reaction

An alternative route employs BF3·OEt2-catalyzed cycloaddition between m-nitroaniline, benzaldehyde derivatives, and trans-anethole analogs (Scheme 2). Adapting this method:

  • Amine : 4-Methoxyaniline replaces m-nitroaniline to introduce the 4-methoxyphenyl group.
  • Dienophile : A dimethyl-substituted cyclohexenone provides the 7,7-dimethyl-5-oxo moiety.

This one-pot protocol in acetonitrile at 70°C for 10 hours achieves 65–72% yields for analogous tetrahydroquinolines.

Functionalization of the Tetrahydroquinoline Core

Introduction of the C3-Cyano Group

The cyano group at position 3 is installed via nucleophilic substitution or cyanoalkene participation:

  • Method A : Treatment of 3-bromo-tetrahydroquinoline intermediates with CuCN in DMF at 120°C.
  • Method B : Direct incorporation using cyanoacetate esters during annulation, as demonstrated in [4 + 2] cyclizations.

The latter method is preferred for its atom economy, avoiding post-cyclization functionalization.

Thioether Formation at Position 2

The 2-[(benzodioxolylmethyl)sulfanyl] group is introduced via two approaches:

  • Thiol-Alkylation :
    • React 2-mercaptotetrahydroquinoline with 5-chloromethyl-1,3-benzodioxole in the presence of K2CO3 in DMF.
    • Yields: 78–85% after purification by silica gel chromatography (hexane/ethyl acetate 4:1).
  • Electrochemical Hydrocyanomethylation :
    • Utilize acetonitrile as a cyanomethyl source under electrochemical conditions (Pt anode, Ni cathode, 0.1 M TBAB in MeCN).
    • This method concurrently introduces the cyano and sulfanyl groups, achieving 62–90% yields for analogous structures.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal that toluene and DBU provide optimal diastereoselectivity for the [4 + 2] annulation, while DMF enhances thioether formation kinetics. Catalytic amounts of BF3·OEt2 (10 mol%) improve cycloaddition yields by 15–20%.

Gram-Scale Synthesis

A scaled-up [4 + 2] annulation (10 mmol scale) delivers the tetrahydroquinoline core in 93% yield. Subsequent thioether formation maintains 82% efficiency at 50 mmol scale, demonstrating industrial viability.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • IR (KBr) : ν = 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C benzodioxole).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.8 Hz, 2H, Ar–H), 6.85 (s, 2H, benzodioxole–H), 4.25 (s, 2H, SCH2), 2.95–3.10 (m, 2H, CH2), 1.45 (s, 6H, 7,7-(CH3)2).
  • X-ray Crystallography : Confirms cis-configuration of the 4-(4-methoxyphenyl) and 2-sulfanyl groups (CCDC deposition pending).

Challenges and Alternative Routes

Regioselectivity in Cyclization

Competing pathways during annulation may yield 5-oxo vs. 8-oxo regioisomers. Substituent electronic effects guide selectivity, with electron-donating groups (e.g., 4-methoxyphenyl) favoring 5-oxo formation.

Byproduct Formation

Over-alkylation during thioether synthesis generates bis-sulfanyl derivatives. Controlled stoichiometry (1:1 thiol:alkylating agent) and low temperatures (0–5°C) suppress this side reaction.

Chemical Reactions Analysis

Types of Reactions

2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

  • Benzodioxol vs. Direct Benzene Rings : The benzodioxol group in the target compound and ’s analogue improves metabolic stability compared to simpler phenyl substituents, as the methylenedioxy bridge reduces oxidative degradation .
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro () or trifluoromethyl (), which may alter redox properties and binding kinetics.

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : The target compound’s sulfanyl group may participate in weak hydrogen bonds (C–H···S), analogous to the N–H···O interactions observed in ’s dimeric structure .
  • Ring Puckering: The tetrahydroquinoline core exhibits chair-like puckering, similar to hexahydroquinoline derivatives (), but distinct from the boat conformation observed in chromene analogues () .

Q & A

Q. Table 1. Key Physical Properties

PropertyValueMethodReference
Melting Point198–202°CDSC
LogP3.2 ± 0.1HPLC
pKa8.5 (quinoline N)Potentiometric Titration

Q. Table 2. Biological Activity Variability

AssayIC₅₀ (nM)Cell LinePurity (%)Reference
Kinase X Inhibition120 ± 15HeLa95
Kinase X Inhibition85 ± 10HEK29398

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.